molecular formula C17H11ClN2O2S B5613320 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole

Cat. No. B5613320
M. Wt: 342.8 g/mol
InChI Key: MMXNYGPGDGHEFS-UHFFFAOYSA-N
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Description

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole is a compound of interest in organic chemistry, particularly in the synthesis of benzimidazole derivatives.

Synthesis Analysis

  • The synthesis of benzimidazole derivatives, such as pyrido[1,2-a]benzimidazoles, can be achieved through rhodium-catalyzed annulation, incorporating various substituents like chloro, bromo, and methoxycarbonyl groups (Peng et al., 2015).

Molecular Structure Analysis

  • The molecular structure of benzimidazole derivatives is often characterized by spectroscopic methods such as NMR and FT-IR, providing insights into their structural properties (Gürbüz et al., 2016).

Chemical Reactions and Properties

  • Benzimidazoles can participate in various chemical reactions, leading to the formation of different functional groups and derivatives. These reactions are significant for their applications in medicinal chemistry and materials science (Homma et al., 1997).

Physical Properties Analysis

  • Physical properties like solubility, melting point, and stability of benzimidazole derivatives can be influenced by substituents on the azole and benzene nuclei (Hisano et al., 1982).

Chemical Properties Analysis

  • The chemical properties, including reactivity and binding affinity of benzimidazole derivatives, can be modulated by different substituents. These properties are crucial for their biological activity and potential therapeutic applications (Mochizuki et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling similar organic compounds should be followed. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to investigate its potential biological activity, given the presence of the benzimidazole and benzothiophene groups, which are found in various biologically active compounds .

properties

IUPAC Name

benzimidazol-1-yl-(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c1-22-10-6-7-11-14(8-10)23-16(15(11)18)17(21)20-9-19-12-4-2-3-5-13(12)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNYGPGDGHEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3C=NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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